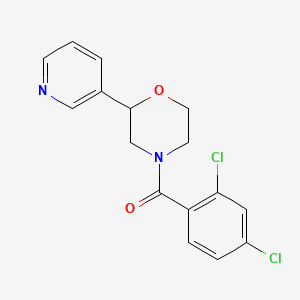

![molecular formula C19H27ClN2OS B6506250 2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one CAS No. 1421523-68-3](/img/structure/B6506250.png)

2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Aplicaciones Científicas De Investigación

2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one(3-piperidin-1-ylmethyl-1,4-thiazepan-4-yl)ethan-1-one has been studied for its potential applications in various fields of scientific research. For example, this compound has been investigated for its potential use as a key intermediate in the synthesis of more complex molecules. Additionally, it has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of certain types of cancer cells. Furthermore, this compound has also been studied for its potential use as a potential anti-inflammatory agent.

Mecanismo De Acción

Target of Action

The primary target of this compound is Coagulation Factor X . Factor X is a vitamin K-dependent glycoprotein that plays a crucial role in the coagulation cascade, which is responsible for blood clotting .

Biochemical Pathways

The compound’s interaction with Factor X suggests that it affects the coagulation cascade, a complex biochemical pathway that leads to blood clotting . Disruption or alteration of this pathway can have significant downstream effects, potentially influencing the rate and extent of clot formation.

Pharmacokinetics

It’s known that piperidine derivatives, a class of compounds to which this molecule belongs, show a wide variety of biological activities . These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

Compounds with similar structures have been shown to act as either central nervous system (cns) depressants or stimuli, based on dosage levels . They also show anti-tubercular, anti-cancer, anti-tumor, and, in particular, anti-leukemic activities .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one(3-piperidin-1-ylmethyl-1,4-thiazepan-4-yl)ethan-1-one in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, this compound has been shown to possess a variety of beneficial properties, which makes it a useful tool for scientific research. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not water-soluble, which can limit its use in certain experiments. Additionally, this compound can be toxic if it is not handled properly, and it can also be difficult to store due to its instability.

Direcciones Futuras

The potential future directions for 2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one(3-piperidin-1-ylmethyl-1,4-thiazepan-4-yl)ethan-1-one are numerous. For example, further research could be conducted to determine the full range of biochemical and physiological effects of this compound. Additionally, further research could be conducted to determine the potential therapeutic applications of this compound, such as its potential use as an anti-cancer agent or an anti-inflammatory agent. Furthermore, further research could be conducted to determine the potential industrial applications of this compound, such as its potential use as a key intermediate in the synthesis of more complex molecules. Finally, further research could be conducted to determine the potential environmental applications of this compound, such as its potential use as a biodegradable surfactant or a biodegradable plasticizer.

Métodos De Síntesis

The synthesis of 2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one(3-piperidin-1-ylmethyl-1,4-thiazepan-4-yl)ethan-1-one has been studied in detail, and several methods have been developed for its synthesis. The most common method involves the reaction of 4-chlorophenylmagnesium bromide with 3-piperidin-1-ylmethyl-1,4-thiazepan-4-ylacetate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction results in the formation of the desired product in good yields. Other methods of synthesis include the reaction of 4-chlorophenylmagnesium bromide with 3-piperidin-1-ylmethyl-1,4-thiazepan-4-ylacetaldehyde in the presence of a base, and the reaction of 4-chlorophenylmagnesium bromide with 3-piperidin-1-ylmethyl-1,4-thiazepan-4-ylacetamide in the presence of a base.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2OS/c20-17-7-5-16(6-8-17)13-19(23)22-11-4-12-24-15-18(22)14-21-9-2-1-3-10-21/h5-8,18H,1-4,9-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTZAUMCOLJBBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CSCCCN2C(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

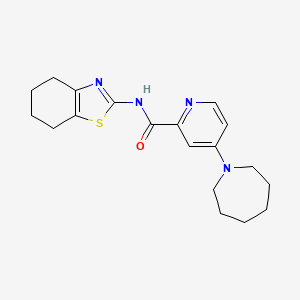

![2-(4-chlorophenoxy)-2-methyl-1-[2-(pyridin-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B6506178.png)

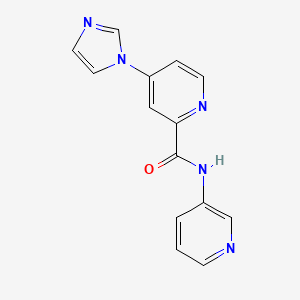

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-(1H-pyrrol-1-yl)pyridine-2-carboxamide](/img/structure/B6506198.png)

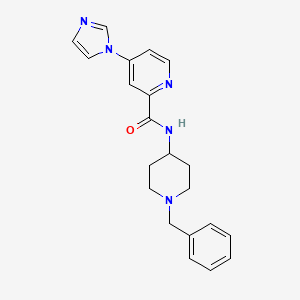

![N'-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B6506219.png)

![methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate](/img/structure/B6506223.png)

![4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B6506224.png)

![ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate](/img/structure/B6506234.png)

![4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B6506242.png)

![4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506253.png)

![4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506264.png)

![4-(4-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506280.png)